molecular formula C10H19NO2 B13289577 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid

2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid

Cat. No.: B13289577
M. Wt: 185.26 g/mol
InChI Key: XSVOPQOYEIHWPA-UHFFFAOYSA-N
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Description

2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylcyclohexanone with ammonia or an amine source under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the alkylation of 2,3-dimethylcyclohexanone with a suitable alkylating agent, followed by hydrolysis to introduce the carboxylic acid group. This method may require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminocyclohexyl)acetic acid: Lacks the methyl groups on the cyclohexyl ring, resulting in different steric and electronic properties.

    2-(1-Amino-4-tert-butylcyclohexyl)acetic acid: Contains a tert-butyl group instead of methyl groups, leading to increased steric hindrance and different reactivity.

Uniqueness

2-(1-Amino-2,3-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-2,3-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-7-4-3-5-10(11,8(7)2)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

XSVOPQOYEIHWPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)(CC(=O)O)N

Origin of Product

United States

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